2,7-Dichloroquinazoline-4-acetic Acid
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Overview
Description
2,7-Dichloroquinazoline-4-acetic Acid is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives are known for their pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloroquinazoline-4-acetic Acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of ortho-aminobenzoic acid with potassium cyanate to form quinazoline diones, followed by chlorination using a chlorinating agent . The reaction conditions often involve using water as a solvent at temperatures between 20 and 100°C with a pH of 9 to 12 .
Industrial Production Methods: For industrial production, the method described above is scaled up, ensuring the use of non-toxic solvents and accessible raw materials to achieve high reaction yields. This method is advantageous for its applicability to large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichloroquinazoline-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert quinazoline derivatives into more reduced forms.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
2,7-Dichloroquinazoline-4-acetic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dichloroquinazoline-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antibacterial and anticancer activities . The pathways involved often include disruption of DNA synthesis and repair mechanisms, leading to cell death in cancer cells .
Comparison with Similar Compounds
Quinazoline: The parent compound, known for its broad spectrum of biological activities.
2,4-Dichloroquinazoline: Another chlorinated derivative with similar properties but different substitution patterns.
4(3H)-Quinazolinone: A derivative with a different functional group, exhibiting unique biological activities.
Uniqueness: 2,7-Dichloroquinazoline-4-acetic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorination at positions 2 and 7 enhances its reactivity and potential for diverse applications in medicinal chemistry .
Properties
Molecular Formula |
C10H6Cl2N2O2 |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-(2,7-dichloroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6-7(3-5)13-10(12)14-8(6)4-9(15)16/h1-3H,4H2,(H,15,16) |
InChI Key |
QXIVPAGAENYXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2CC(=O)O)Cl |
Origin of Product |
United States |
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